2-[(Oct-5-en-2-yl)oxy]oxane
Description
2-[(Oct-5-en-2-yl)oxy]oxane is an organooxygen compound featuring an oxane (tetrahydropyran) core substituted with an oct-5-en-2-yloxy group.
Properties
CAS No. |
63043-82-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-oct-5-en-2-yloxyoxane |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-9-12(2)15-13-10-7-8-11-14-13/h4-5,12-13H,3,6-11H2,1-2H3 |
InChI Key |
ZGTXBRFFPNBFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(C)OC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oct-5-en-2-yl)oxy]oxane typically involves the reaction of oct-5-en-2-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired ether. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors is also common in industrial settings to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Oct-5-en-2-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-[(Oct-5-en-2-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-[(Oct-5-en-2-yl)oxy]oxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Oxane Derivatives with Alkoxy Substituents :
- 2-[2-(3-Bromopropoxy)ethoxy]oxane (): Features a brominated alkoxy chain, enhancing electrophilicity for nucleophilic substitution reactions. The shorter propoxy chain reduces lipophilicity compared to 2-[(Oct-5-en-2-yl)oxy]oxane .
- Cyanidin-3-O-glucoside chloride (): Contains a glycosidic oxane ring with multiple hydroxyl groups, making it highly polar and water-soluble. This contrasts with the alkenyl-substituted oxane, which is more lipophilic .
- Aliphatic Alcohols: 1-Octanol (): A saturated primary alcohol with a similar carbon chain length but lacking the oxane ring.
Physicochemical Properties
Table 1: Key Properties of this compound and Analogs
*Properties for this compound are inferred from structural analogs.
- Lipophilicity: The octenyl chain in this compound likely increases its logP value compared to shorter-chain analogs like 2-[2-(3-bromopropoxy)ethoxy]oxane.
- Reactivity: The double bond in the octenyl group may render the compound susceptible to oxidation or cycloaddition reactions, unlike saturated chains in 1-octanol or brominated derivatives .
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